molecular formula C31H47N11O10 B14224174 Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine CAS No. 583048-94-6

Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine

Cat. No.: B14224174
CAS No.: 583048-94-6
M. Wt: 733.8 g/mol
InChI Key: IMVLSVVBJCSXHJ-BJYRRAHNSA-N
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Description

Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve additional steps such as lyophilization to obtain the final product in a stable, dry form.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme Inhibition: The peptide may inhibit specific enzymes, altering metabolic processes.

    Receptor Binding: It can bind to cell surface receptors, triggering intracellular signaling cascades.

    Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-aging properties.

    Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease models.

Uniqueness

Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its longer chain and specific residues may offer advantages in stability and functionality compared to shorter peptides.

Properties

CAS No.

583048-94-6

Molecular Formula

C31H47N11O10

Molecular Weight

733.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C31H47N11O10/c1-16(30(50)42-10-4-6-22(42)29(49)38-17(2)31(51)52)37-28(48)21-5-3-9-41(21)25(45)14-35-26(46)20(11-18-13-34-15-36-18)40-27(47)19(7-8-23(33)43)39-24(44)12-32/h13,15-17,19-22H,3-12,14,32H2,1-2H3,(H2,33,43)(H,34,36)(H,35,46)(H,37,48)(H,38,49)(H,39,44)(H,40,47)(H,51,52)/t16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

IMVLSVVBJCSXHJ-BJYRRAHNSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)CN

Origin of Product

United States

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